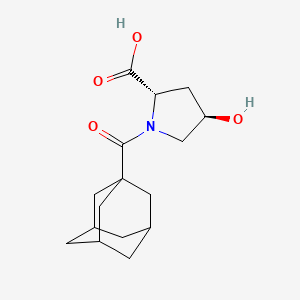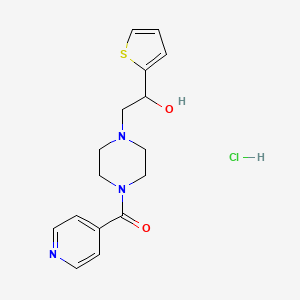
1-Boc-2-cyano-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-2-cyano-2-methylpiperidine is a chemical compound that serves as an intermediate in the synthesis of various piperidine derivatives, which are of significant interest in drug discovery and organic synthesis. Piperidines are a class of compounds that feature a six-membered ring containing one nitrogen atom, and they are often found in bioactive molecules. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis, which can be removed under acidic conditions.
Synthesis Analysis
The synthesis of 2-cyano-2-methylpiperidine derivatives can be achieved through various strategies. For instance, the asymmetric synthesis of 2-(1-aminoalkyl)piperidines has been described using a cyano-oxazolopiperidine intermediate, which upon reduction and hydrogenolysis, leads to diamine products . Additionally, the synthesis of highly substituted 2-spiropiperidines has been reported using N-Boc imines, which upon reaction with Weiler dianion or Chan's diene, followed by deprotection and condensation with cyclic ketones, yield the desired spiropiperidines . Furthermore, selective benzylic lithiation of N-Boc-2-phenylpiperidine has been utilized to introduce substituents at the 2-position of the piperidine ring, demonstrating the versatility of N-Boc piperidine derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of 1-Boc-2-cyano-2-methylpiperidine is characterized by the presence of a cyano group and a Boc-protected amine. The cyano group is a functional group consisting of a carbon triple-bonded to a nitrogen atom, which can act as an electrophile or a nucleophile in chemical reactions. The Boc group is used to protect the amine nitrogen during synthetic procedures and can be removed later to reveal the free amine. The methyl group at the 2-position makes the piperidine ring substituted, which can influence the reactivity and stereochemistry of subsequent reactions.
Chemical Reactions Analysis
The presence of the cyano group in 1-Boc-2-cyano-2-methylpiperidine allows for various chemical transformations. For example, the cyano group can be converted into an imino bicyclic system, which can then be reduced to diamino alcohols . The cyano group can also undergo anodic cyanation, leading to the formation of aminonitriles with high regioselectivity . The Boc-protected amine can be lithiated selectively, enabling the introduction of various electrophiles to the piperidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Boc-2-cyano-2-methylpiperidine are influenced by its functional groups. The Boc group increases the steric bulk and provides stability to the amine, while the cyano group contributes to the compound's polarity and reactivity. The methyl substitution on the piperidine ring can affect the compound's boiling point, solubility, and overall conformation. These properties are crucial for the compound's behavior in organic reactions and its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Enantiomer Resolution and Optical Purity Assessment
1-Boc-2-cyano-2-methylpiperidine has been utilized in the resolution of enantiomers. The resolution of 2-methylpiperidine using tartaric acid and subsequent conversion to N-Boc-2-methylpiperidine is described. This process includes an NMR protocol for assessing the optical purity of the intermediates, showing an enantiomeric excess of over 98% (Doller, Davies, & Chackalamannil, 1997).
Organocatalysis in Chemical Reactions
Ionic liquids containing 1-alkyl-3-methylimidazolium cations, which catalyze N-tert-butyloxycarbonylation of amines, demonstrate the electrophilic activation of di-tert-butyl dicarbonate (Boc2O). This process offers a method for selective N-t-Boc formation during inter and intramolecular competitions (Sarkar, Roy, Parikh, & Chakraborti, 2011).
Synthesis and Spectroscopic Properties
In research focusing on the synthesis of specific compounds, 1-Boc-2-cyano-2-methylpiperidine has been used for synthesizing derivatives like 1-hydroxypiperazine-2,5-diones from Boc-L-amino acids. These derivatives exhibit distinct spectroscopic properties (Akiyama, Katoh, & Tsuchiya, 1989).
In Synthesis of Hydroxypiperidines
The compound is used in the synthesis of structures like (S)-1-Boc-3-hydroxypiperidine, employing processes such as hydrogenation and chiral resolution (Wang Junming, 2013).
Electrophilic Substitution Studies
1-Boc-2-cyano-2-methylpiperidine is instrumental in studying the stereochemical course of electrophilic substitution. This includes examining the effects of a chelating group on nitrogen atom, reactivity of an electrophile, and the impact of a countercation (Kotomori, Sasaki, Kawahata, Yamaguchi, & Takeda, 2015).
Safety and Hazards
The compound has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and others .
Orientations Futures
Mécanisme D'action
Target of Action
1-Boc-2-cyano-2-methylpiperidine is a chemical compound that is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of 1-Boc-2-cyano-2-methylpiperidine involves its interaction with the organoboron reagents in the SM coupling . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 1-Boc-2-cyano-2-methylpiperidine are primarily related to the SM coupling reaction . This reaction is a key process in the synthesis of various organic compounds, including pharmaceuticals . The downstream effects of these pathways can lead to the formation of various piperidine derivatives, which have significant applications in the pharmaceutical industry .
Result of Action
The result of the action of 1-Boc-2-cyano-2-methylpiperidine is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the synthesis of various organic compounds, including piperidine derivatives . These derivatives have significant applications in the pharmaceutical industry .
Action Environment
The action of 1-Boc-2-cyano-2-methylpiperidine is influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . The stability of the organoboron reagents used in the reaction can also influence the efficacy and stability of the compound . .
Propriétés
IUPAC Name |
tert-butyl 2-cyano-2-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-8-6-5-7-12(14,4)9-13/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJGITBGEUGJIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCN1C(=O)OC(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3006787.png)




![N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3006794.png)
![Methyl 3-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3006796.png)

![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006799.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/no-structure.png)

![N-Methyl-N-[2-oxo-2-[2-[4-[(5-phenyltetrazol-2-yl)methyl]benzoyl]hydrazinyl]ethyl]prop-2-enamide](/img/structure/B3006804.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3006808.png)
![4-(2-chlorobenzyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3006809.png)